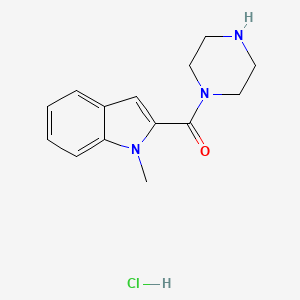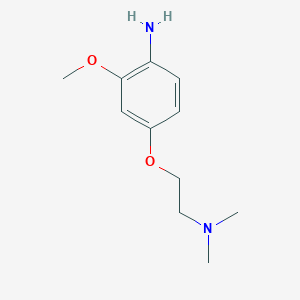
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a Claisen-Schmidt reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives. This reaction yields novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones . Subsequent cyclocondensation reactions with hydrazine hydrate lead to the formation of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes .
Applications De Recherche Scientifique
1. Metabolic Pathways and Identification of Urinary Metabolites
- The metabolism of phenethylamine derivatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats to identify urinary metabolites and understand metabolic pathways. These studies are crucial for understanding the biotransformation of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine in living organisms (Kanamori et al., 2002).
2. Toxicological Analysis and Detection in Biological Samples
- High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been employed to detect and quantify similar compounds in serum and urine in cases of intoxication. This method is essential for the toxicological analysis and detection of phenethylamine derivatives in biological samples (Poklis et al., 2014).
3. Synthesis and Characterization for Optoelectronic Devices
- Novel triarylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, suggesting potential applications in optoelectronic devices (Wu et al., 2019).
4. Study of Psychotropic or Toxic Effects
- Understanding the kinetics of drug partitioning between blood and brain in rats has been crucial for assessing the psychotropic or toxic effects of phenethylamine derivatives. This research provides insights into the effects of related compounds like 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine on the brain (Rohanová et al., 2008).
5. Redox Properties in Chemical Synthesis
- The redox properties of compounds containing triarylamine groups with dimethylamino substituents have been studied for their application in the synthesis of various chemical entities. This research is significant for understanding the redox behavior of similar molecules (Tsuji et al., 1999).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine, also known as Afimoxifene , is the estrogen receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects various physiological processes in the body .
Mode of Action
Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It acts as a tissue-selective agonist–antagonist of the estrogen receptors ERα and ERβ with mixed estrogenic and antiestrogenic activity depending on the tissue .
Biochemical Pathways
Afimoxifene’s interaction with the ER leads to changes in the expression of estrogen-dependent genes . This can affect various biochemical pathways, including those involved in cell growth and differentiation . It is also an agonist of the G protein-coupled estrogen receptor (GPER) with relatively low affinity .
Pharmacokinetics
It is known that it is absorbed following topical application . The impact of these properties on the bioavailability of the compound is yet to be fully understood.
Result of Action
The binding of Afimoxifene to the ER and the subsequent changes in gene expression can lead to various molecular and cellular effects . These effects can include the inhibition of cell growth and the induction of cell differentiation .
Action Environment
The action of Afimoxifene can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Additionally, temperature can affect the kinetic rate of the electrochemical reactions involved in the compound’s action .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONEWZCSGCSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylaminoethoxy)-2-methoxyphenylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


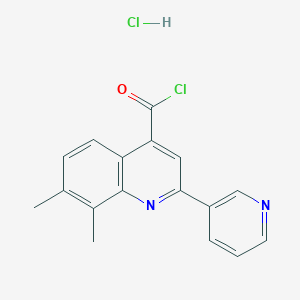
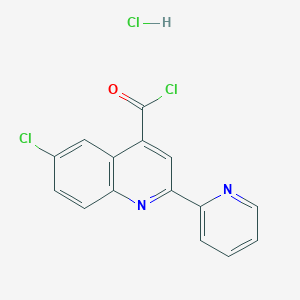
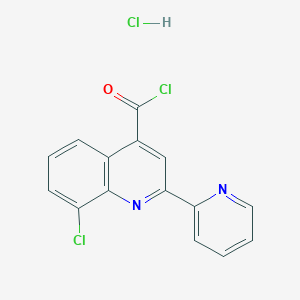


![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
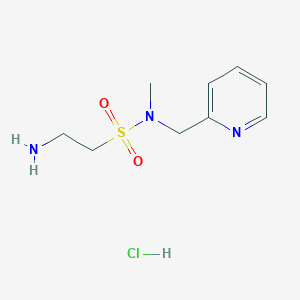
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
